molecular formula C18H17N5O3 B2785507 6-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034508-56-8

6-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2785507
CAS No.: 2034508-56-8
M. Wt: 351.366
InChI Key: VBRMRZXXFQAHIN-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 6-methoxyindole core linked via a carboxamide group to a 1,2,4-oxadiazole ring substituted with a 1-methylpyrrole moiety. Its structural complexity combines pharmacophoric elements common in drug discovery:

  • Indole scaffold: Known for interactions with serotonin receptors and kinase inhibition .
  • 1,2,4-Oxadiazole: Enhances metabolic stability and hydrogen-bonding capacity .
  • N-Methylpyrrole: Contributes to lipophilicity and π-π stacking interactions .

Properties

IUPAC Name

6-methoxy-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-23-7-3-4-15(23)17-21-16(26-22-17)10-19-18(24)14-8-11-5-6-12(25-2)9-13(11)20-14/h3-9,20H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRMRZXXFQAHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, the incorporation of the methoxy group, and the construction of the oxadiazole ring. The key steps generally involve:

  • Formation of Indole Core: : Starting with a suitable precursor, such as a 2-carboxyindole derivative.

  • Methoxylation: : Introducing the methoxy group at the desired position via a methylation reaction.

  • Oxadiazole Ring Formation: : Using cyclization reactions involving suitable reagents such as carboxylic acids and hydrazines.

  • Coupling Reactions: : Coupling the oxadiazole moiety to the indole core through amide bond formation, often utilizing reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, optimizing the yield and purity of the compound is crucial. This might involve:

  • Continuous Flow Synthesis: : Allows for better control over reaction conditions.

  • Catalysis: : Utilization of metal catalysts to increase reaction efficiency and selectivity.

  • Crystallization: : For purification, ensuring that the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the methoxy group.

  • Reduction: : Selective reduction reactions could potentially modify the oxadiazole ring.

  • Substitution: : Electrophilic and nucleophilic substitutions can be performed on the indole core.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide).

  • Reducing Agents: : Like lithium aluminum hydride (LiAlH4) for reducing functional groups.

  • Substitution Reagents: : Typical reagents include alkyl halides or sulfonates for substitution reactions.

Major Products Formed

  • Oxidation Products: : Can form aldehydes or carboxylic acids.

  • Reduction Products: : Typically result in alcohols or amines.

  • Substitution Products: : Dependent on the reagents used, leading to alkylated or functionalized indoles.

Scientific Research Applications

6-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide finds applications in:

  • Chemistry: : As a building block for complex molecule synthesis.

  • Biology: : Studying its interactions with biological macromolecules like proteins and nucleic acids.

  • Medicine: : Investigating its potential as a therapeutic agent, particularly for its anti-inflammatory or anticancer properties.

  • Industry: : Used in the development of novel materials or as a chemical intermediate in various production processes.

Mechanism of Action

The exact mechanism of action can vary depending on the specific biological context. generally:

  • Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Could involve signaling pathways related to inflammation, apoptosis (programmed cell death), or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights a structurally distinct but functionally relevant analog ():

Table 1: Structural and Functional Comparison

Parameter Target Compound Analog (13a)
Core Structure 6-Methoxyindole-2-carboxamide Tetrahydroisoquinoline
Heterocyclic Substituents 1,2,4-Oxadiazole + 1-methylpyrrole Oxazole + tetrazole + furylacryloyl
Key Functional Groups Methoxy, carboxamide, oxadiazole Tetrazolyl, acryloyl, methyloxazole
Synthetic Route Not described in evidence Acid-catalyzed cyclization (HCl/i-PrOH)
Reported Bioactivity Hypothesized kinase/modulator activity (structural analogy) Demonstrated in vitro cytotoxicity (specific targets not disclosed)

Key Differences:

Core Scaffold: The indole core in the target compound may favor CNS permeability, whereas the tetrahydroisoquinoline in 13a is associated with broader receptor binding (e.g., opioid or adrenergic systems) .

Substituent Effects: The oxadiazole-pyrrole combination in the target compound likely improves metabolic stability compared to 13a’s tetrazole group, which is prone to hydrolysis .

Research Findings and Limitations

  • Biological Data Gap : Unlike 13a, which was tested for cytotoxicity , the target compound lacks empirical activity data in the evidence.
  • Synthetic Challenges : The acid-sensitive 1-methylpyrrole and oxadiazole groups in the target compound may require milder conditions than those used for 13a’s synthesis (e.g., HCl/i-PrOH) .

Biological Activity

6-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide, with CAS number 2034508-56-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N5O3C_{18}H_{17}N_{5}O_{3}, with a molecular weight of 351.4 g/mol. The structure features a methoxy group, an indole moiety, and a 1,2,4-oxadiazole ring, which are significant for its biological activity.

PropertyValue
CAS Number2034508-56-8
Molecular FormulaC₁₈H₁₇N₅O₃
Molecular Weight351.4 g/mol

Anticancer Activity

Recent studies indicate that compounds featuring the oxadiazole scaffold exhibit significant anticancer properties. The incorporation of the indole and pyrrole rings enhances the cytotoxic potential against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results in inhibiting tumor growth in vitro and in vivo.

Case Study:
A study evaluating the cytotoxic effects of similar oxadiazole derivatives demonstrated that modifications in the substituents significantly impacted their activity. Compounds with electron-donating groups (like -OCH₃) at specific positions showed increased antiproliferative effects against human cancer cell lines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial efficacy. Research has shown that oxadiazole derivatives can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group may enhance membrane permeability, facilitating greater antimicrobial action.

Research Findings:
In a comparative study of various oxadiazole compounds, those with a pyrrole moiety demonstrated superior antimicrobial properties. The study highlighted that modifications to the side chains could lead to enhanced activity against resistant strains .

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. The presence of multiple functional groups in this compound may contribute to its ability to scavenge free radicals effectively.

Experimental Data:
A series of tests conducted on related compounds revealed that those with similar structural characteristics exhibited significant antioxidant activity, as measured by DPPH radical scavenging assays. This suggests that this compound may also possess similar protective effects .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the positioning of functional groups is critical for enhancing biological activity:

  • Methoxy Group: Enhances solubility and bioavailability.
  • Pyrrole Ring: Contributes to increased interaction with biological targets.
  • Oxadiazole Moiety: Provides a scaffold for diverse biological activities.

Q & A

Q. Q1. What are the standard synthetic routes for preparing this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile and hydroxylamine derivative under reflux conditions in acetic acid .
  • Step 2 : Alkylation of the oxadiazole intermediate with a methyl-pyrrole-containing reagent using K₂CO₃ as a base in DMF at room temperature .
  • Step 3 : Coupling the oxadiazole-pyrrole intermediate with 6-methoxy-indole-2-carboxylic acid via amide bond formation using coupling agents like EDCI/HOBt .

Q. Critical Conditions :

  • Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Strict temperature control (±2°C) during cyclization to avoid side reactions.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Q2. What spectroscopic and analytical methods are used to confirm the compound’s structure?

Key techniques include:

  • ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm, indole NH at δ ~11.5 ppm) and coupling constants for stereochemical assignments .
  • IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and oxadiazole ring vibrations (~950–980 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₈N₅O₃: 380.1354) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C 64.57%, H 5.12%, N 19.76%) .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction yields when synthesizing the oxadiazole intermediate?

  • Methodology :
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 5 h under reflux) while maintaining yields >85% .
    • Screen catalysts (e.g., ZnCl₂ vs. FeCl₃) to enhance cyclization efficiency .
    • Monitor reaction progress via TLC or in-situ FTIR to identify kinetic bottlenecks .
  • Data Contradiction : If yields drop below 50%, check for moisture sensitivity of intermediates or competing hydrolysis pathways .

Q. Q4. How should researchers resolve contradictions in NMR data for the final compound?

  • Case Example : A split peak for the methyl-pyrrole group (δ 2.3–2.5 ppm) may indicate rotameric conformations due to restricted rotation in the oxadiazole ring.
  • Resolution :
    • Perform VT-NMR (variable-temperature NMR) to coalesce peaks at elevated temperatures (>60°C) .
    • Compare with computational models (DFT calculations) to predict energy barriers for rotation .

Q. Q5. What strategies are recommended for studying the compound’s biological activity in vitro?

  • Experimental Design :
    • Use molecular docking (AutoDock Vina) to predict binding affinity for targets like VEGFR-2, referencing structural analogs (e.g., acrizanib’s interaction with tyrosine kinases) .
    • Validate via cell-based assays (e.g., inhibition of endothelial cell proliferation at IC₅₀ < 1 µM) .
  • Data Interpretation : Cross-correlate activity with substituent effects (e.g., methoxy vs. ethoxy groups on indole) .

Structural and Computational Analysis

Q. Q6. How can X-ray crystallography validate the compound’s structure, and what software is essential?

  • Protocol :
    • Grow single crystals via slow evaporation (solvent: DMF/EtOH 1:3).
    • Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
    • Refine using SHELXL (R₁ < 0.05 for high-resolution data) .
  • Validation : Check for PLATON alerts (e.g., missed symmetry, voids) and ensure hydrogen-bonding networks align with NMR data .

Q. Q7. What computational tools predict the compound’s stability under physiological conditions?

  • Methods :
    • Molecular Dynamics (MD) Simulations : Assess hydrolysis of the oxadiazole ring in aqueous buffers (pH 7.4, 37°C) .
    • ADMET Prediction : Use SwissADME to estimate metabolic stability (CYP450 interactions) and blood-brain barrier permeability .

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